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Compound of Interest

Compound Name:
3-Bromo-2,5-dimethoxybenzoic

acid

CAS No.: 100940-12-3

Cat. No.: B017535 Get Quote

Content Type: Technical Whitepaper Subject: Physicochemical Properties, Structural

Characterization, and Synthesis Logic CAS Registry Number: 100940-12-3[1][2][3][4]

Executive Summary
3-Bromo-2,5-dimethoxybenzoic acid is a halogenated benzoic acid derivative utilized

primarily as a research standard in medicinal chemistry and forensic analysis.[1][3][4] While

often overshadowed by its regioisomer—the 4-bromo derivative (a primary precursor to the

psychedelic 2C-B)—the 3-bromo isomer represents a distinct chemical entity critical for

Structure-Activity Relationship (SAR) studies and impurity profiling in phenethylamine

synthesis.[1][3][4]

This guide provides a definitive technical analysis of the 3-bromo isomer, distinguishing it from

its congeners through precise molecular weight calculations, isotopic abundance profiling, and

nuclear magnetic resonance (NMR) characterization logic.[1][3][4]

Physicochemical Profile
The molecular weight of bromine-containing compounds requires careful distinction between

Average Molecular Weight (used for stoichiometry) and Monoisotopic Mass (used for Mass

Spectrometry), due to the nearly 1:1 natural abundance of
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and

isotopes.[1][3][4]

Table 1: Core Chemical Data
Property Value Technical Note

Chemical Formula

Average Molecular Weight 261.07 g/mol
For stoichiometric calculations.

[1][3][4]

Monoisotopic Mass 259.9684 Da
Based on

.[1][4] Dominant MS peak 1.

Isotopic Mass (+2) 261.9664 Da

Based on

.[1][4] Dominant MS peak 2.[1]

[3][4]

CAS Registry Number 100940-12-3
Distinct from 4-bromo isomer

(CAS 20566-35-2).[1][4]

Appearance Off-white to pale yellow solid Crystalline powder.[1][3][4]

Predicted pKa ~3.5 Acidic carboxyl proton.[1][3][4]

Isotopic Distribution Logic
In mass spectrometry, this compound will not present a single molecular ion peak.[1][3][4]

Instead, it displays a characteristic "doublet" pattern of equal intensity separated by 2 mass

units (

and

).[1][4] This signature is the primary confirmation of mono-bromination.[1][4]

Structural Characterization & Regiochemistry
A common pitfall in the synthesis of dimethoxybenzoic acids is the misidentification of the 3-

bromo and 4-bromo isomers.[1][3][4] Electrophilic aromatic substitution on 2,5-
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dimethoxybenzoic acid favors the 4-position due to steric and electronic directing effects.[1][4]

Consequently, verifying the 3-bromo structure requires specific NMR analysis.[1][3][4]

Differential NMR Analysis
The proton NMR (

-NMR) spectrum provides the definitive method to distinguish the 3-bromo isomer from the 4-
bromo isomer based on the coupling constants (

-values) of the remaining aromatic protons.[1][3][4]

3-Bromo Isomer (Target): Protons are located at positions C4 and C6.[1][3][4] These are

meta to each other.

Signal: Two doublets.[1][3][4]

Coupling (

): ~2–3 Hz (Meta coupling).

4-Bromo Isomer (Common Impurity): Protons are located at positions C3 and C6.[1][3][4]

These are para to each other.

Signal: Two singlets.

Coupling (

): ~0 Hz (Para coupling is typically negligible).[1][3][4]

Diagram 1: Isomer Differentiation Logic
The following decision tree outlines the analytical workflow for confirming the 3-bromo

structure.
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Crude Reaction Product
(Brominated 2,5-DMBA)

1H-NMR Analysis
(Aromatic Region)

Observation:
Two Singlets (s)

 Para protons (C3/C6)

Observation:
Two Doublets (d, J=2-3Hz)

 Meta protons (C4/C6)

IDENTIFIED: 4-Bromo Isomer
(Para-substitution pattern)

IDENTIFIED: 3-Bromo Isomer
(Meta-substitution pattern)

Click to download full resolution via product page

Caption: Workflow for distinguishing 3-bromo-2,5-dimethoxybenzoic acid from its 4-bromo

regioisomer using proton NMR coupling constants.

Synthetic Pathways & Mechanistic Insight[1][3][4][5]
Direct bromination of 2,5-dimethoxybenzoic acid typically yields the 4-bromo isomer as the

major product.[1][4] This is because the C4 position is activated by the ortho-methoxy group at

C5 and is less sterically hindered than the C3 position (which is flanked by a carboxyl group

and a methoxy group).[1][4]

To access the 3-bromo isomer, researchers often employ indirect routes or lithiation strategies

that utilize the directing power of the carboxyl group.[1][4]

Protocol: Directed Lithiation Strategy (Theoretical)
Note: This is an advanced protocol designed to overcome the natural regioselectivity of the

system.[1][3][4]
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Substrate Protection: Convert 2,5-dimethoxybenzoic acid to an amide or oxazoline derivative

to direct ortho-lithiation.[1][3][4]

Lithiation: Treat with

-Butyllithium (

-BuLi) at -78°C. The directing group facilitates deprotonation specifically at the C6 or C3
position.[1][3][4] However, C6 is often favored.[1][3][4]

Blocking Strategy: If direct access is difficult, a common route involves starting with 3-bromo-

2,5-dimethoxybenzaldehyde, followed by mild oxidation (e.g., Pinnick oxidation) to the

carboxylic acid.[1][3][4]

Diagram 2: Retrosynthetic Analysis
This diagram illustrates the steric challenges and the pathway required to secure the halogen

at the 3-position.[1][3][4]

Target:
3-Bromo-2,5-dimethoxybenzoic acid

Direct Bromination
of 2,5-DMBA

Major product is 4-Br
(Steric Failure)

Oxidation of
3-Bromo-2,5-dimethoxybenzaldehyde

Pinnick Oxidation
(NaClO2, NaH2PO4)Precursor:

2,5-Dimethoxybenzaldehyde

1. Bromination (Regio-control)
2. Separation

Click to download full resolution via product page

Caption: Synthetic logic comparing the failed direct bromination route (yielding 4-Br) vs. the

aldehyde oxidation route to access the 3-Br isomer.

Applications in Drug Development[1][3][4]
Impurity Profiling
In the GMP synthesis of 2C-B (4-bromo-2,5-dimethoxyphenethylamine), the presence of the 3-

bromo isomer is a critical quality attribute.[1][3] Regulatory bodies require the identification and

quantification of positional isomers. 3-Bromo-2,5-dimethoxybenzoic acid serves as the
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reference standard to synthesize the corresponding "3-bromo-2C-B" impurity for HPLC/MS

calibration.[1][4]

Radioligand Development
Halogenated benzoic acids are precursors for radiolabeled ligands used in PET imaging.[1][3]

[4] The introduction of bromine (and subsequently iodine or tritium) at specific metabolic "soft

spots" (like the C3 or C4 positions) allows researchers to modulate the metabolic stability and

lipophilicity of serotonin receptor ligands.[1][4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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